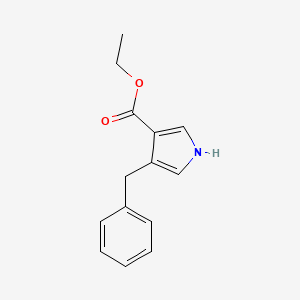

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRXPNGFRGTIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724366 | |

| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352616-19-4 | |

| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate physicochemical properties

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate (CAS: 352616-19-4), a critical heterocyclic scaffold in medicinal chemistry.[1] Structurally characterized by a 3,4-disubstituted pyrrole core, this compound serves as a pivotal intermediate in the synthesis of multi-targeted kinase inhibitors (e.g., VEGFR/PDGFR families) and porphyrin-based materials. This document outlines its physicochemical properties, validated synthetic pathways, and characterization protocols to ensure reproducibility and high-fidelity application in drug discovery pipelines.

Chemical Identity & Structural Analysis

The compound features a pyrrole ring substituted at the C3 position with an ethyl ester and at the C4 position with a benzyl group.[2] This specific substitution pattern balances lipophilicity with hydrogen-bonding capability, making it an ideal "warhead" carrier or linker in fragment-based drug design.

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 352616-19-4 |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| SMILES | CCOC(=O)C1=CN=CC1CC2=CC=CC=C2 |

| InChI Key | AJRXPNGFRGTIRR-UHFFFAOYSA-N |

| Physical State | Solid (Off-white to pale yellow) |

Physicochemical Profile

Understanding the physicochemical landscape is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties. The following data synthesizes experimental observations with high-confidence predictive algorithms.

Key Properties Table

| Property | Value / Range | Significance |

| LogP (Lipophilicity) | 3.2 ± 0.3 (Predicted) | Indicates moderate lipophilicity; suitable for cell membrane penetration but requires formulation optimization for aqueous delivery. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility due to the benzyl/pyrrole aromatic system.[1] |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Readily soluble in polar aprotic solvents, facilitating synthetic manipulation.[1] |

| pKa (Pyrrole NH) | ~16.5 | Weakly acidic.[1][3] Deprotonation requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases).[1] |

| H-Bond Acceptors | 2 (C=O, Ester O) | Facilitates dipole interactions.[1] |

Solubility & Stability Insights

-

Oxidation Sensitivity: Pyrroles are electron-rich and prone to oxidation (darkening) upon exposure to air and light.[1] Storage under inert atmosphere (Argon/Nitrogen) at 0–5°C is mandatory for long-term stability.

-

Lipophilicity: The benzyl group significantly increases LogP compared to the parent pyrrole. This enhances hydrophobic collapse in protein binding pockets but necessitates the use of co-solvents (e.g., DMSO/PEG400) in biological assays.

Synthetic Methodology

The synthesis of 3,4-disubstituted pyrroles is synthetically challenging compared to 2,5-substituted analogs (Paal-Knorr). The most robust method for this specific scaffold is the Van Leusen Pyrrole Synthesis , which utilizes Tosylmethyl Isocyanide (TosMIC) and an electron-deficient alkene.

Synthetic Pathway Diagram

Figure 1: Van Leusen Synthesis strategy for 3,4-substituted pyrroles.

Experimental Protocol: Van Leusen Synthesis

Note: This protocol is a generalized standard procedure for 3,4-substituted pyrroles and should be optimized for scale.

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Reagents: Dissolve TosMIC (1.0 equiv) and Ethyl 4-phenylcrotonate (1.0 equiv) in anhydrous DMSO or THF/DMSO mixture.

-

Addition: Add Sodium Hydride (NaH) (2.0 equiv, 60% dispersion in oil) portion-wise at 0°C. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Quench: Pour the reaction mixture into ice-cold water.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization & Quality Control

To validate the identity of This compound , the following spectral signatures must be confirmed.

Anticipated NMR Profile (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| NH | 8.5 – 9.5 | Broad Singlet | 1H | Pyrrole N-H (Exchangeable) |

| C2-H | 7.3 – 7.5 | Doublet/Multiplet | 1H | Pyrrole α-proton (Deshielded by ester) |

| Ph-H | 7.1 – 7.3 | Multiplet | 5H | Benzyl Aromatic Protons |

| C5-H | 6.5 – 6.7 | Doublet/Multiplet | 1H | Pyrrole α-proton |

| OCH₂ | 4.2 – 4.3 | Quartet | 2H | Ester Methylene |

| Ph-CH₂ | 3.9 – 4.1 | Singlet | 2H | Benzylic Methylene |

| CH₃ | 1.3 – 1.4 | Triplet | 3H | Ester Methyl |

QC Workflow Diagram

Figure 2: Quality Control and Purification Workflow.

Handling & Safety

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat).

-

Storage: Store at -20°C or 4°C in a tightly sealed vial, protected from light. Pyrroles can polymerize or oxidize to form "pyrrole black" impurities over time.

-

Hazards: Treat as a potential irritant. No specific toxicity data is available for this CAS, so assume generic organic toxicity.

References

-

PubChem Compound Summary . This compound. National Center for Biotechnology Information. Available at: [Link]

-

Van Leusen, A. M., et al. (1972). A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanide. Tetrahedron Letters. [Link]

Sources

Spectroscopic Characterization of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active molecules, and its functionalization allows for the fine-tuning of physicochemical and pharmacological properties. Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As a self-validating system, the convergence of these distinct analytical techniques provides a high degree of confidence in the molecular structure.

This document is structured to provide not only the anticipated data but also the underlying principles and experimental considerations for its acquisition and interpretation. The insights provided are grounded in established spectroscopic principles and data from structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following molecular structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure of this compound with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (N-H) | 8.0 - 9.0 | br s | - | 1H |

| H-2 | ~7.5 | t | ~2.5 | 1H |

| H-5 | ~6.8 | t | ~2.5 | 1H |

| H (benzyl CH₂) | ~4.0 | s | - | 2H |

| H (ethyl CH₂) | ~4.2 | q | ~7.1 | 2H |

| H (benzyl Ar-H) | 7.2 - 7.4 | m | - | 5H |

| H (ethyl CH₃) | ~1.3 | t | ~7.1 | 3H |

Interpretation:

-

N-H Proton (H-1): The proton attached to the nitrogen of the pyrrole ring is expected to appear as a broad singlet in the downfield region (8.0-9.0 ppm) due to moderate-speed exchange and quadrupole broadening from the nitrogen atom.

-

Pyrrole Protons (H-2, H-5): The protons on the pyrrole ring are anticipated to be triplets due to coupling with each other. H-2 is deshielded by the adjacent ester group, thus appearing at a lower field (~7.5 ppm) than H-5 (~6.8 ppm).

-

Benzyl Methylene Protons (CH₂): The two protons of the methylene bridge in the benzyl group are chemically equivalent and are expected to appear as a singlet around 4.0 ppm.

-

Ethyl Protons (CH₂ and CH₃): The methylene protons of the ethyl ester will appear as a quartet around 4.2 ppm due to coupling with the adjacent methyl protons. The methyl protons will appear as a triplet around 1.3 ppm due to coupling with the methylene protons.

-

Aromatic Protons (benzyl Ar-H): The five protons of the phenyl ring in the benzyl group will likely appear as a complex multiplet in the aromatic region (7.2-7.4 ppm).

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~165 |

| C-2 | ~125 |

| C-3 | ~115 |

| C-4 | ~120 |

| C-5 | ~110 |

| CH₂ (benzyl) | ~35 |

| C (ipso, benzyl) | ~140 |

| C (ortho, meta, para, benzyl) | 126 - 129 |

| CH₂ (ethyl) | ~60 |

| CH₃ (ethyl) | ~14 |

Interpretation:

-

Carbonyl Carbon: The carbon of the ester carbonyl group is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

-

Pyrrole Carbons: The chemical shifts of the pyrrole ring carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing ester and benzyl groups. The predicted shifts are in the range of 110-125 ppm.

-

Benzyl Carbons: The methylene carbon of the benzyl group is expected around 35 ppm. The aromatic carbons of the phenyl ring will appear in the typical aromatic region of 126-140 ppm.

-

Ethyl Carbons: The methylene carbon of the ethyl group will be deshielded by the adjacent oxygen and appear around 60 ppm, while the methyl carbon will be at a much higher field, around 14 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp spectral lines. The probe should be tuned to the resonance frequencies of ¹H and ¹³C.

-

Data Acquisition: Acquire the ¹H spectrum first, as it is quicker. A standard pulse sequence is used, and a sufficient number of scans are averaged to achieve a good signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum, which typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, and the baseline is corrected to ensure accurate integration and peak picking.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Predicted Absorption Band (cm⁻¹) | Intensity |

| N-H stretch (pyrrole) | 3300 - 3500 | Medium, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1680 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

| C-N stretch | 1250 - 1350 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration in the pyrrole ring. The broadening is due to hydrogen bonding.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[2]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and ethyl groups appear below 3000 cm⁻¹.

-

C=C and C-O Stretches: The presence of aromatic C=C stretching vibrations and the strong C-O stretching of the ester provide further confirmation of the structure.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

| Ion | Predicted m/z | Interpretation |

| [M]⁺˙ | 243.12 | Molecular ion |

| [M-C₂H₅O]⁺ | 198.09 | Loss of the ethoxy group |

| [M-COOC₂H₅]⁺ | 170.08 | Loss of the ethyl carboxylate group |

| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion) |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₄H₁₅NO₂), which is approximately 243.12. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the ethoxy group from the ester, the loss of the entire ethyl carboxylate group, and the formation of the stable benzyl cation (tropylium ion) at m/z 91.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The convergence of data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a high-fidelity fingerprint of the molecule. For any newly synthesized batch of this compound, a comparison of the experimentally obtained spectra with the data presented herein will serve as a reliable method for identity and purity verification. This technical guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel pyrrole derivatives.

References

-

MDPI. (2022). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

Supporting Information. (n.d.). Analytical Data for All Products. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

NIH. (n.d.). Crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. Retrieved from [Link]

-

gsrs. (n.d.). ETHYL 1-BENZYL-3-HYDROXY-2(5H)-OXOPYRROLE-4-CARBOXYLATE. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation of the single-crystal X-ray structure of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate. The methodologies detailed herein are grounded in established crystallographic practices and draw parallels from the structural analysis of analogous pyrrole derivatives.

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline state of novel pyrrole derivatives, such as this compound, is paramount for comprehending their physicochemical properties, stability, and potential biological activity.[3] This knowledge is critical for rational drug design and development.[1]

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

The successful determination of a crystal structure is fundamentally dependent on the quality of the single crystal. This section outlines a generalized synthesis and the critical crystallization process for obtaining diffraction-quality single crystals of the title compound.

Synthetic Pathway

While various synthetic routes to polysubstituted pyrroles exist, a common approach involves the condensation of appropriate precursors.[4][5] For this compound, a plausible synthesis could be adapted from established methods for similar pyrrole derivatives.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, combine the necessary starting materials, which could include an appropriate β-ketoester and an amine precursor, in a suitable solvent such as ethanol or acetonitrile.[6][7]

-

Catalysis: Introduce a suitable catalyst, if required by the specific reaction mechanism.

-

Reaction Conditions: The reaction mixture is then typically heated under reflux for a specified duration, with progress monitored by thin-layer chromatography (TLC).[8][9]

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the pure this compound.[8][9]

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to facilitate the slow growth of a well-ordered crystal lattice.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.

-

Slow Evaporation: The most common and often successful technique is slow evaporation. The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate over several days to weeks, leading to the formation of single crystals.[7][8][9]

-

Other Techniques: Should slow evaporation prove unsuccessful, other techniques such as vapor diffusion (liquid-liquid or solid-liquid) or slow cooling of a saturated solution can be employed.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

-

Crystal Mounting: A well-formed single crystal is carefully selected and mounted on a cryoloop or a glass fiber.

-

Diffractometer Setup: The crystal is then placed on the diffractometer, and data is typically collected at a low temperature (e.g., 100 K or 298 K) to minimize thermal vibrations of the atoms.[6][10]

-

Data Acquisition: The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, collects a series of diffraction patterns as the crystal is rotated.[7] Software is used to control the data collection process and integrate the raw diffraction data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]

-

Final Model Validation: The quality of the final refined structure is assessed using various crystallographic metrics, including the R-factor, goodness-of-fit (GooF), and residual electron density.

The overall workflow for SC-XRD analysis can be visualized as follows:

Caption: Workflow for Crystal Structure Determination.

Structural Commentary and Interpretation

The refined crystal structure of this compound will provide a wealth of information.

Molecular Geometry

The analysis will reveal the precise bond lengths, bond angles, and torsion angles within the molecule. For instance, in related structures, the pyrrole and benzyl rings are often found to be nearly perpendicular to each other.[8] The planarity of the pyrrole ring and the conformation of the ethyl carboxylate and benzyl groups can be determined.

Supramolecular Assembly and Intermolecular Interactions

A thorough analysis of the crystal packing will identify the intermolecular interactions that stabilize the crystal lattice. These can include:

-

Hydrogen Bonding: The presence of N-H and C-H donors and carbonyl oxygen acceptors allows for the formation of hydrogen bonds, which can link molecules into chains, dimers, or more complex networks.[8]

-

π-π Stacking: The aromatic pyrrole and benzyl rings can engage in π-π stacking interactions.

-

C-H···π Interactions: The hydrogen atoms of the ethyl group or the aromatic rings can interact with the π-systems of adjacent molecules.[8]

These interactions play a crucial role in the physical properties of the solid state, including melting point and solubility.

A summary of expected crystallographic data, based on analogous structures, is presented in the table below.

| Parameter | Expected Value/Description |

| Crystal System | Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Z (Molecules per unit cell) | Typically 2 or 4 |

| Key Bond Lengths | C-N, C-C, C=O bond distances within expected ranges |

| Key Bond Angles | Angles defining the geometry of the pyrrole and substituent groups |

| Intermolecular Interactions | Hydrogen bonding (N-H···O, C-H···O), π-π stacking, C-H···π interactions |

The relationship between the molecular structure and the resulting crystal packing can be visualized as follows:

Caption: From Molecular Structure to Crystal Packing.

Conclusion

The crystal structure analysis of this compound provides invaluable insights into its solid-state properties. This detailed structural information is a critical component in the broader context of drug development, aiding in the understanding of structure-activity relationships, polymorph screening, and formulation development. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting the crystal structure of this and other related novel chemical entities.

References

-

Crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

- Song, H.-Y., Liu, S., Zhang, B.-N., Zhong, Q.-D., & Qi, Y.-J. (2021). Crystal structure of ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, C19H16FNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 735-737.

- Han, Z., Zheng, H.-L., & Tian, X.-L. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. (n.d.). Retrieved January 30, 2026, from [Link]

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules, 28(23), 7899.

-

ethyl 4-amino-1-benzyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. (n.d.). ChemSynthesis. Retrieved January 30, 2026, from [Link]

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). International Journal of Molecular Sciences, 25(12), 6539.

-

Chemical structures of pyrrole derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Ethyl 4-methyl-1h-pyrrole-3-carboxylate | C8H11NO2. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. (2024). The Journal of Organic Chemistry.

- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances, 5(28), 21825-21844.

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Pharmaceuticals, 15(8), 996.

-

Pyrrole and Pyrrole Derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. (2023). Science Journal of Chemistry, 11(3), 71.

-

Study of Novel Pyrrole Derivatives. (n.d.). Retrieved January 30, 2026, from [Link]

-

Crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

- Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. (2016). European Journal of Medicinal Chemistry, 115, 143-156.

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 8. Crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of Substituted Pyrrole-3-Carboxylates

Introduction: The Pyrrole-3-Carboxylate Core in Modern Research

The pyrrole ring is a foundational scaffold in medicinal chemistry and materials science, celebrated for its versatile reactivity and presence in a multitude of biologically active compounds and functional materials.[1] Specifically, substituted pyrrole-3-carboxylates serve as crucial intermediates and end-products in drug development, agrochemicals, and the creation of advanced polymers. Their prevalence in these applications underscores the critical importance of understanding their physicochemical properties, paramount among which is thermal stability.

For researchers, scientists, and drug development professionals, a thorough comprehension of a compound's thermal stability is not merely an academic exercise. It is a cornerstone of ensuring product safety, efficacy, and shelf-life. Thermal decomposition can lead to loss of potency, the formation of toxic byproducts, and unpredictable material performance. This guide provides an in-depth exploration of the factors governing the thermal stability of substituted pyrrole-3-carboxylates, the analytical techniques used for their characterization, and the underlying chemical principles that dictate their behavior under thermal stress.

Factors Influencing Thermal Stability: A Structure-Property Deep Dive

The thermal stability of a substituted pyrrole-3-carboxylate is not an intrinsic constant but is profoundly influenced by the nature and position of the substituents on the pyrrole ring. The electronic and steric effects of these substituents dictate the resilience of the molecule to thermal degradation.

The Role of Substituents: Electronic Effects

The aromatic nature of the pyrrole ring means that its electron density can be modulated by attached functional groups. This, in turn, affects the strength of the bonds within the molecule and its overall thermal stability.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), amino (-NH2), and alkoxy (-OR) groups donate electron density to the pyrrole ring. This increase in electron density can enhance the stability of the aromatic system. Studies on substituted pyrroles have shown that electron-donating groups can increase the energy of the Highest Occupied Molecular Orbital (HOMO), which can correlate with increased stability in certain contexts.[2] For instance, the presence of methyl groups on the pyrrole ring, as in 2,4-dimethylpyrrole and 2,5-dimethylpyrrole, has been a subject of detailed thermodynamic studies, indicating their influence on the molecule's energetic landscape.[3]

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the pyrrole ring. This can weaken the bonds within the ring system, making the molecule more susceptible to thermal decomposition. The synthesis of halogenated pyrrole building blocks, for example, is a well-established field, and the reactivity of these compounds is known to be altered by the presence of the electron-withdrawing halogen.[1][4]

The interplay of these electronic effects is a key determinant of the temperature at which decomposition begins.

Analytical Characterization of Thermal Stability

A multi-faceted approach employing various analytical techniques is essential for a comprehensive understanding of the thermal stability of substituted pyrrole-3-carboxylates. The primary methods used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) for evolved gas analysis.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing thermal stability by measuring the change in a sample's mass as a function of temperature in a controlled atmosphere.[5] A typical TGA experiment provides a thermogram, a plot of mass versus temperature, from which the onset temperature of decomposition can be determined.

dot

A simplified workflow for Thermogravimetric Analysis (TGA).

Detailed Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of a substituted pyrrole-3-carboxylate.

-

Sample Preparation:

-

Ensure the sample is homogenous and representative of the bulk material. If necessary, grind the sample to a fine, uniform powder.[6]

-

Using a calibrated microbalance, accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[6]

-

Spread the sample thinly and evenly across the bottom of the crucible to ensure uniform heating.[6]

-

-

Instrument Setup:

-

Place the sample crucible into the TGA instrument's autosampler or manually load it onto the balance mechanism.

-

Select the desired atmosphere. For assessing intrinsic thermal stability without oxidative effects, use an inert gas like nitrogen or argon with a typical flow rate of 30 mL/min.[7]

-

Program the temperature profile. A common method is a dynamic ramp from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600°C) at a constant heating rate, typically 10°C/min.[8]

-

-

Running the Experiment:

-

Initiate the TGA method. The instrument will begin heating the sample while continuously monitoring and recording its mass.

-

-

Data Analysis:

-

The output will be a thermogram plotting percent weight loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. This temperature is a key indicator of thermal stability.

-

Analyze the number of decomposition steps, the temperature range of each step, and the percentage of mass lost in each step.

-

Note the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy. For many organic compounds, melting and decomposition can occur in close succession or even overlap.[1]

dot

Interpreting key events on a DSC thermogram.

Detailed Protocol: Differential Scanning Calorimetry (DSC)

This protocol provides a general method for analyzing the melting and decomposition behavior of substituted pyrrole-3-carboxylates.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean DSC pan (e.g., aluminum).

-

Seal the pan, often with a hermetic lid to prevent evaporation of the sample before decomposition. An empty, sealed pan is used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Program the temperature profile. A typical scan would be from ambient temperature to a point beyond the decomposition temperature observed in TGA, at a heating rate of 10°C/min, under a nitrogen purge.

-

-

Running the Experiment:

-

Start the DSC program. The instrument will record the differential heat flow as it heats the sample and reference.

-

-

Data Analysis:

-

The resulting DSC curve will show peaks corresponding to thermal events.

-

An endothermic peak (heat absorption) typically corresponds to melting. The onset of this peak is taken as the melting point.[9]

-

Decomposition can be either endothermic or exothermic (heat release) and may appear as a sharp or broad peak, often following the melting endotherm.[10]

-

Integrate the area under the peaks to determine the enthalpy change (ΔH) for each event.

-

For compounds where melting and decomposition overlap, using a faster heating rate can sometimes help to separate the two events, as decomposition is often kinetically controlled and will shift to higher temperatures at faster rates.[1]

-

Evolved Gas Analysis (EGA): Pyrolysis-GC/MS

To identify the products of thermal decomposition, TGA can be coupled with a mass spectrometer (TGA-MS) or a gas chromatograph-mass spectrometer (Py-GC/MS). In Py-GC/MS, the sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting volatile fragments are separated by GC and identified by MS.[11][12] This provides invaluable information about the decomposition pathways.

Comparative Thermal Stability Data

The following table presents representative thermal decomposition data for a selection of substituted pyrrole esters, illustrating the influence of different substituents on their stability.

| Compound | Substituents | Decomposition Range (°C) | Key Observations | Reference |

| Butyl 1H-pyrrole-2-carboxylate | C4-alkyl ester | 62.2 - 220.0 | Multi-stage decomposition with a significant mass loss at a relatively low temperature. | [8] |

| Pentyl 1H-pyrrole-2-carboxylate | C5-alkyl ester | 65.7 - 230.0 | Similar to the butyl ester, indicating the alkyl chain length has a moderate effect. | [8] |

| Benzhydryl 1H-pyrrole-2-carboxylate | Bulky aromatic ester | 70.9 - 250.0 | Higher onset of decomposition compared to simple alkyl esters, likely due to increased molecular weight and steric hindrance. | [8] |

| 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate derivative | N-substituted, dimethylated pyrrole ring | 124.3 - 450.0 | Significantly higher thermal stability, likely due to the N-substitution and the electron-donating methyl groups stabilizing the pyrrole ring. | [11] |

Note: Decomposition ranges are dependent on experimental conditions, particularly the heating rate.

Decomposition Mechanisms of Substituted Pyrrole-3-Carboxylates

The thermal decomposition of substituted pyrrole-3-carboxylates is a complex process involving multiple reaction pathways. The specific mechanism is highly dependent on the nature of the substituents. However, some general principles can be outlined based on the pyrolysis of pyrrole and its derivatives.

The thermal degradation of these compounds likely proceeds through a radical mechanism, initiated by the homolytic cleavage of the weakest bonds in the molecule.[13] For a generic substituted ethyl pyrrole-3-carboxylate, potential initial decomposition steps include:

-

Decarboxylation: The loss of the carboxylate group as CO2 is a common decomposition pathway for carboxylic acids and their esters.

-

Ester Cleavage: The ester group can fragment, leading to the formation of an alkene (e.g., ethylene from an ethyl ester) and a pyrrole-3-carboxylic acid, which can then undergo further decomposition. The thermal decomposition of ethyl acetate, for example, is known to produce acetic acid and ethylene.[14]

-

Ring Opening: At higher temperatures, the pyrrole ring itself can cleave. The pyrolysis of pyrrole has been shown to produce a variety of smaller molecules, including hydrogen cyanide (HCN), acetylene, and various nitriles.[12]

-

Side-Chain Reactions: The substituents on the pyrrole ring will also undergo thermal fragmentation.

Pyrolysis-GC/MS studies on certain pyrrole esters have identified decomposition products such as alkylpyrroles and other small aromatic compounds, confirming that complex fragmentation and rearrangement reactions occur.[11]

dot

Plausible thermal decomposition pathways for substituted pyrrole-3-carboxylates.

Conclusion and Future Outlook

The thermal stability of substituted pyrrole-3-carboxylates is a critical parameter that is intricately linked to their molecular structure. The strategic placement of electron-donating or electron-withdrawing groups, as well as the nature of the ester functionality, provides a means to modulate this property. A robust analytical workflow, centered around TGA and DSC and supplemented by evolved gas analysis techniques like Py-GC/MS, is essential for a thorough characterization of these compounds.

As the demand for novel pyrrole-based compounds in pharmaceuticals and materials science continues to grow, a deeper, more systematic understanding of their structure-stability relationships will be indispensable. Future research should focus on building a comprehensive library of thermal stability data for a wide array of substituted pyrrole-3-carboxylates. This will not only aid in the rational design of more stable and reliable molecules but also enhance the safety and predictability of their applications.

References

-

Štefane, B., & Požgan, F. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9553–9563. [Link]

-

METTLER TOLEDO. (n.d.). Separation of Melting and Decomposition using High Heating Rates. Retrieved from [Link]

-

Lai, M., Fan, W., Chu, W., Zhang, R., Gao, Z., Han, L., ... & Ji, X. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. BMC Chemistry, 17(1), 123. [Link]

-

Lai, M., Fan, W., Chu, W., Zhang, R., Gao, Z., Han, L., ... & Ji, X. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. PubMed, 37742035. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Li, J. (2023). Synthesis and pyrolysis of various novel pyrrole ester fragrance precursors. ResearchGate. [Link]

-

Giraud, A., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. Energy & Fuels, 35(7), 6037-6052. [Link]

-

METTLER TOLEDO. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

Khan, M. A., et al. (2017). DSC thermogram is representing the decomposition temperature (°C) and latent heat of fusion (∆H in J/g) of sodium selenate. ResearchGate. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 2-amino-1h-pyrrole-3-carboxylate (C7H10N2O2). Retrieved from [Link]

-

Menin, L., et al. (2024). N-substituted pyrrole carboxylic acid derivatives from 3,4-dihydroxyketons. PubMed, 38217857. [Link]

-

Chirico, R. D., et al. (2019). Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results. ResearchGate. [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

-

Nikolova, P., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(23), 8205. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

Torontech. (2023). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Methyl 2,5-Dimethylpyrrole-3-Carboxylate. Retrieved from [Link]

-

Zhang, J., et al. (2024). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. PubMed, 38364177. [Link]

-

Wang, Y., et al. (2023). Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods, 15(43), 5543-5551. [Link]

-

Sadowski, Z., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6649. [Link]

-

Çakmak, G., & Avcı, D. (2021). Investigation of the Conductivity Properties of Pyrrole with the Attachment of Electron-Donating Groups (–NH2) and (–Cl) as Substituents. ResearchGate. [Link]

-

Senge, M. O., & Smith, K. M. (2020). Diethyl pyrrole-2,5-dicarboxylate. Molbank, 2020(1), M1125. [Link]

-

Jotaniya, C. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. ResearchGate. [Link]

-

Al-Abbad, M., et al. (2019). Thermal decomposition of ethyl acetate. ResearchGate. [Link]

-

ResearchGate. (n.d.). Formation of 2-(3-pyridyl)-pyrrole and 3-(3-pyridyl)-pyrrole by the thermal decomposition of n-(3-pyridyl)-pyrrole. Retrieved from [Link]

-

Tysoe, W. T., et al. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Faraday Discussions, 180, 241-253. [Link]

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-1H-pyrrole-3-carboxylate 97% | CAS: 108290-86-4 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hou.usra.edu [hou.usra.edu]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. mdpi.com [mdpi.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Note: Process Development for the Scale-Up of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate (CAS 352616-19-4). This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., Src, p38 MAP kinase). While laboratory-scale methods often rely on chromatography, this protocol emphasizes crystallization-driven isolation and process safety management suitable for multi-gram to kilogram scale-up.

The synthesis utilizes a Van Leusen [3+2] cycloaddition , selected for its superior regiocontrol compared to Hantzsch or Paal-Knorr methods for 3,4-disubstituted pyrroles.

Key Process Features:

-

Regioselectivity: >98% selectivity for the 3,4-substitution pattern.

-

Purification: Chromatography-free; product isolated via controlled crystallization.

-

Safety: Engineered controls for TosMIC exotherms and cyanide metabolite mitigation.

Retrosynthetic Analysis & Strategy

The target molecule poses a regiochemical challenge. Standard pyrrole syntheses (Paal-Knorr) favor 2,5-substitution. To achieve the 3,4-pattern, the Van Leusen reaction is the method of choice, reacting Tosylmethyl Isocyanide (TosMIC) with an electron-deficient alkene.[1]

Scheme 1: Retrosynthetic Pathway

-

Target: this compound

-

Disconnection: C2-C3 and C5-N bonds.

-

Precursors:

-

TosMIC (A): Provides C2 and the Nitrogen atom.

-

Ethyl 4-phenylbut-2-enoate (B): Provides C3, C4, C5, and the substituents.

-

Caption: Retrosynthetic logic deconstructing the pyrrole core into accessible precursors.

Process Safety Assessment (Critical)

Before initiating scale-up, the following hazards must be mitigated:

| Reagent | Hazard Class | Scale-Up Risk | Mitigation Strategy |

| TosMIC | Energetic, Toxic | Exothermic decomposition (>90°C); Metabolizes to cyanide in vivo. | Maintain T < 30°C during addition. Use scrubber for off-gas. Handle solids in a hood. |

| KOtBu | Flammable Solid, Corrosive | High heat of solution; "Runaway" potential if added too fast. | Use THF solution or add solid in portions with active cooling. |

| Phenylacetaldehyde | Unstable | Polymerizes rapidly; Peroxide former. | Distill immediately before use or store as bisulfite adduct. |

| Reaction Profile | Exothermic | Sudden exotherm upon onset of cyclization. | Dosing Control: Add base solution to the mixture slowly (semi-batch mode). |

Step-by-Step Protocol

Step 1: Synthesis of Precursor (Ethyl 4-phenylbut-2-enoate)

Note: While commercially available, bulk quality varies. In-house synthesis via Horner-Wadsworth-Emmons (HWE) ensures purity.

Reagents:

-

Phenylacetaldehyde (freshly distilled): 1.0 equiv

-

Triethyl phosphonoacetate: 1.1 equiv

-

Potassium Carbonate (K2CO3): 2.0 equiv (mild base prevents polymerization)

-

Solvent: Ethanol (anhydrous) or THF.

Procedure:

-

Charge triethyl phosphonoacetate and K2CO3 into the reactor with Ethanol (10 V). Cool to 0°C.[2]

-

Dose Phenylacetaldehyde dropwise over 60 minutes, maintaining internal temperature (Ti) < 10°C.

-

Warm to 20-25°C and stir for 4 hours. Monitor by TLC/HPLC (Disappearance of aldehyde).

-

Workup: Quench with water (10 V). Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

-

Concentrate to obtain the crude oil.

-

Purification: High-vacuum distillation (0.5 mmHg, ~110-120°C) is recommended to remove phosphorus byproducts.

-

Target Yield: 85-90%

-

Quality Attribute: >95% (E)-isomer by GC.

-

Step 2: Van Leusen Cycloaddition (The Core Step)

This step constructs the pyrrole ring. The regiochemistry is determined by the initial Michael addition of the TosMIC anion to the

Reagents:

-

Ethyl 4-phenylbut-2-enoate (from Step 1): 1.0 equiv (e.g., 100 g)

-

TosMIC: 1.1 equiv (113 g)

-

Potassium tert-butoxide (KOtBu): 2.2 equiv (130 g)

-

Solvent: THF (anhydrous, 15 V) + DMSO (2 V, optional co-solvent to accelerate reaction).

Protocol:

-

Preparation: In Reactor A, dissolve Ethyl 4-phenylbut-2-enoate (1.0 eq) and TosMIC (1.1 eq) in THF (10 V). Cool to -5°C.

-

Why: Mixing the neutral precursors first allows for a controlled reaction onset upon base addition.

-

-

Base Solution: In Reactor B, dissolve KOtBu (2.2 eq) in THF (5 V). Ensure complete dissolution.

-

Controlled Addition (Critical): Slowly add the Base Solution from Reactor B to Reactor A over 2–3 hours.

-

Constraint: Maintain Ti < 5°C. The reaction is highly exothermic.

-

Observation: The solution will turn dark brown/red. This is normal.

-

-

Reaction Phase: After addition, allow Ti to rise to 20°C over 1 hour. Stir for 3–5 hours.

-

IPC: Check HPLC for consumption of TosMIC and Enoate. Target < 1% starting material.

-

-

Quench: Cool to 0°C. Add Water (10 V) slowly.

-

Note: Do not use acid yet. The pyrrole is formed, but residual TosMIC needs to be destroyed.

-

-

Workup:

-

Extract with EtOAc (2 x 5 V).

-

Wash combined organics with sat. NaHCO3 and Brine.

-

Dry over Na2SO4 and concentrate to a dark oil/solid.

-

Step 3: Crystallization & Isolation

Chromatography is avoided by exploiting the solubility differential between the pyrrole and sulfinic acid byproducts.

-

Solvent Swap: Dissolve crude residue in minimal hot Ethanol (3 V) at 60°C.

-

Anti-solvent Addition: Slowly add Water (warm, 1 V) until slight turbidity persists.

-

Cooling: Ramp temperature down to 20°C over 2 hours, then to 0°C for 1 hour.

-

Filtration: Collect the off-white to pale yellow crystals.

-

Wash: Wash cake with cold EtOH/Water (1:1).

-

Drying: Vacuum oven at 40°C for 12 hours.

Expected Yield: 65-75% (from enoate). Purity: >98% HPLC (a/a).

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Off-white to pale yellow crystalline solid |

| Identification | 1H NMR (DMSO-d6) | Confirms 4-benzyl and 3-ethyl ester signals. Pyrrole NH broad singlet ~11.5 ppm. |

| Purity | HPLC (UV 254 nm) | > 98.0% area |

| Residual Solvents | GC-HS | THF < 720 ppm, EtOH < 5000 ppm |

| Melting Point | DSC / Capillary | Typical range: 110–130°C (Determine experimentally for specific polymorph) |

Process Flow Diagram (Graphviz)

Caption: Integrated process flow from raw materials to crystallized API intermediate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete cyclization or polymerization of enoate. | Ensure KOtBu is fresh (white, not yellow). Increase reaction time at 20°C. |

| Dark/Tar Product | Exotherm spike during base addition. | Reduce addition rate. Ensure Ti stays < 5°C during dosing. |

| Regioisomer Presence | Incorrect precursor isomer or rearrangement. | Verify Step 1 precursor is (E)-isomer. (Z)-isomer reacts slower. |

| Poor Crystallization | Residual THF or too much water. | Strip THF completely (azeotrope with EtOH). Add seed crystals at cloud point. |

References

-

Van Leusen Reaction Mechanism & Scope

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link

-

-

Scale-Up of Pyrrole Synthesis

-

Sisko, J., & Mellinger, M. "A One-Pot Synthesis of 3,4-Disubstituted Pyrroles." Pure and Applied Chemistry, 2002, 74(8), 1349–1357. (Describes kg-scale handling of TosMIC). Link

-

-

TosMIC Safety Profile

-

Hoogenboom, R., et al. "Tosylmethyl Isocyanide (TosMIC)." Encyclopedia of Reagents for Organic Synthesis. (Detailing thermal stability and toxicity). Link

-

-

Precursor Synthesis (HWE)

-

Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989, 89(4), 863–927. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Pyrrole Functionalization

Welcome to the technical support center for pyrrole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying the pyrrole ring. Pyrrole's unique electronic properties make it a valuable scaffold in pharmaceuticals and materials science, yet its high reactivity can often lead to challenges in controlling the site of functionalization.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve your desired regiochemical outcome.

Part 1: Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing pyrrole reactivity and the common questions that arise during experimental design.

Q1: Why is achieving regioselectivity in pyrrole functionalization so challenging?

Pyrrole is an electron-rich aromatic heterocycle, which makes it highly susceptible to electrophilic substitution.[3][4] However, this heightened reactivity can be a double-edged sword, often leading to a lack of selectivity, multiple substitutions, or even polymerization, particularly in the presence of strong acids.[3][5] The core of the challenge lies in the subtle energy differences between the possible reaction pathways. The pyrrole ring has two distinct carbon positions for substitution: C2 (α-position) and C3 (β-position). The intrinsic electronic nature of the ring strongly favors substitution at the C2 position.[3][6][7]

Q2: What is the underlying reason for the inherent C2 selectivity in electrophilic substitutions?

The preference for electrophilic attack at the C2 (or C5) position is a direct consequence of the stability of the cationic intermediate (the arenium ion or σ-complex) formed during the reaction.[8][9][10]

-

Attack at C2: The positive charge of the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures.[3][7][9] This extensive delocalization provides substantial stabilization.

-

Attack at C3: The intermediate formed from an attack at the C3 (or C4) position is less stable, as the positive charge can only be delocalized over two carbon atoms, described by only two resonance structures.[3][7][9]

Because the transition state leading to the C2-intermediate is lower in energy, this pathway is kinetically favored, making C2 the default position for most electrophilic substitutions on an unsubstituted pyrrole.[9][10]

Q3: How does the substituent on the pyrrole nitrogen (N-substituent) influence regioselectivity?

The group attached to the pyrrole nitrogen plays a crucial role in directing the position of incoming electrophiles through both steric and electronic effects.[11][12]

-

Steric Hindrance: Large, bulky N-substituents (e.g., triisopropylsilyl (TIPS) or tert-butyloxycarbonyl (Boc)) can physically block access to the adjacent C2 and C5 positions. This steric hindrance can force an incoming electrophile to attack the less hindered C3 position.[11]

-

Electronic Effects:

-

Electron-Donating Groups (EDGs): Simple alkyl groups (e.g., methyl, ethyl) are weakly activating and generally do not alter the inherent C2 preference.[12]

-

Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., -SO₂Ph) or carbonyl significantly decrease the nucleophilicity of the pyrrole ring.[3] This deactivation can make C3 substitution more competitive or, in some cases, the primary pathway, depending on the reaction conditions. For instance, N-phenylsulfonylpyrrole can be directed to the C3 position.

-

Q4: Can I achieve C3 functionalization directly? If so, what are the most reliable strategies?

Yes, achieving C3 functionalization is a common goal and can be accomplished through several reliable methods:

-

Steric Directing Groups on Nitrogen: As mentioned, installing a bulky group on the nitrogen is a classic strategy to favor C3 substitution.[6]

-

Directed ortho-Metalation (DoM): If the N-substituent is a suitable directing group (e.g., -CONR₂, -CH₂OMe), it can direct a strong base (like organolithiums) to deprotonate the adjacent C2 position. Subsequent reaction with an electrophile functionalizes C2. However, with careful selection of the directing group and base, C3 metalation can be achieved.[13]

-

Halogen-Metal Exchange: Starting with a 3-bromopyrrole derivative, a halogen-metal exchange reaction (e.g., with n-BuLi or t-BuLi) at low temperature generates a 3-lithiated pyrrole. This nucleophilic species can then be trapped with a wide variety of electrophiles to selectively form C3-substituted products.[6][13] This is often the most predictable and versatile method.

-

Transition Metal-Catalyzed C-H Activation: Modern methods using rhodium or palladium catalysts have been developed to directly arylate the C3 position of pyrroles, representing a powerful, though often catalyst-dependent, strategy.[14]

Part 2: Troubleshooting Guides

This section provides structured advice for common experimental problems encountered during pyrrole functionalization.

Issue 1: Low Yield and/or Polymerization during Electrophilic Substitution

Symptoms:

-

Formation of a dark, insoluble tar-like material.

-

Complex mixture of products in TLC or LC-MS analysis.

-

Significant loss of starting material with minimal desired product formation.

Root Cause Analysis: Pyrrole is highly reactive and prone to polymerization under acidic conditions.[3] Many standard electrophilic substitution reactions (e.g., nitration, sulfonation) use strong acids, which protonate the pyrrole ring, leading to a loss of aromaticity and subsequent polymerization.[3][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for polymerization issues.

Corrective Actions & Explanations:

-

Avoid Strong Acids:

-

Sulfonation: Instead of fuming sulfuric acid, use the pyridine-sulfur trioxide complex (Py·SO₃), which is a much milder sulfonating agent.[11]

-

Nitration: Use acetyl nitrate (HNO₃ in acetic anhydride) at low temperatures, as it avoids the strongly acidic conditions of mixed acid (HNO₃/H₂SO₄).[6]

-

Friedel-Crafts Reactions: These are notoriously difficult with pyrrole due to the Lewis acid catalyst causing polymerization.[11] For acylation, milder conditions without a strong Lewis acid are preferred, such as using an acid anhydride. The Vilsmeier-Haack reaction is an excellent alternative for formylation, using the less acidic Vilsmeier reagent (DMF/POCl₃).[4][6]

-

-

Control Reaction Temperature: The high reactivity of pyrrole means that many reactions can proceed at lower temperatures. Running the reaction at 0°C, -20°C, or even -78°C can significantly reduce side reactions and prevent polymerization.

-

Protect the Nitrogen: The N-H proton is acidic and can interfere with many reactions. Installing an electron-withdrawing protecting group (e.g., tosyl (Ts), Boc, benzenesulfonyl) deactivates the ring slightly, taming its reactivity and preventing polymerization while also improving solubility.[3]

Issue 2: Poor Regioselectivity - Mixture of C2 and C3 Isomers

Symptoms:

-

TLC/LC-MS shows two or more product spots with the same mass.

-

¹H NMR spectrum is complex, showing multiple sets of pyrrole proton signals.

-

Difficult purification, requiring extensive chromatography to separate isomers.

Root Cause Analysis: While C2 is electronically favored, the energy difference between the C2 and C3 substitution pathways can be small. Factors like sterics, solvent, and the nature of the electrophile can lead to the formation of a mixture of isomers.

Decision-Making Framework for Improving Regioselectivity:

Sources

- 1. papersflow.ai [papersflow.ai]

- 2. nbinno.com [nbinno.com]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. brainly.com [brainly.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimization of Catalyst Loading for Pyrrole Synthesis

This technical guide addresses the optimization of catalyst loading for pyrrole synthesis, designed for researchers and process chemists. It moves beyond basic procedures to explore the kinetic and mechanistic implications of catalyst concentration.[1]

Current Status: Operational Role: Senior Application Scientist Topic: Kinetic & Selectivity Optimization in Catalytic Pyrrole Synthesis[2]

Introduction: The "Goldilocks" Zone of Catalyst Loading

In catalytic pyrrole synthesis—whether via Paal-Knorr condensation , Acceptorless Dehydrogenative Coupling (ADC) , or Multicomponent Reactions (MCR) —catalyst loading is rarely a linear variable.[2] "More is better" is a fallacy that leads to diminished returns, side reactions (oligomerization), and difficult purification.[2]

This guide treats catalyst loading as a kinetic control lever . Your goal is to identify the regime where the reaction is rate-limited by the intrinsic catalytic step , not by mass transfer or catalyst deactivation.

Module 1: Kinetic Regimes & Reaction Monitoring

Q1: I increased my catalyst loading from 1 mol% to 5 mol%, but the reaction rate did not double. Why?

Diagnosis: You have likely exited the Kinetic Regime and entered a Mass Transfer Limited Regime or encountered Catalyst Aggregation .

-

The Science: In a homogeneous system, the rate should be first-order with respect to catalyst concentration (

). If the rate plateaus, the reaction is limited by the diffusion of reactants to the catalyst (common in viscous ionic liquids or biphasic systems) or the catalyst is forming inactive dimers/aggregates at higher concentrations. -

The Fix:

-

Check Linearity: Plot

vs. -

Agitation Test: Increase stirring speed (RPM). If the rate increases, you are mass-transfer limited, not catalyst-limited.[2]

-

Dilution Screen: For aggregation issues (common with Pd or Ir nanoparticles), run the reaction at the same S/C (Substrate/Catalyst) ratio but lower total concentration.

-

Q2: My Paal-Knorr synthesis yields the furan byproduct instead of pyrrole. Does catalyst loading affect this?

Diagnosis: Yes. High loading of strong Brønsted acids (e.g., p-TsOH, H₂SO₄) lowers the pH below the "Selectivity Cliff."[2]

-

The Mechanism: The Paal-Knorr reaction involves a competition between the amine (to form pyrrole) and water/oxygen (to form furan).[3] Excessively acidic conditions (

) accelerate the cyclization of the 1,4-diketone into furan before the amine can condense.[4] -

The Fix:

Module 2: Catalyst Deactivation & Stability

Q3: The reaction stalls at 60% conversion. Adding more catalyst restarts it. Is this poisoning?

Diagnosis: This is a classic signature of Catalyst Death or Product Inhibition .

-

The Science:

-

Poisoning: Trace impurities (e.g., thiols, halides) in the amine substrate may irreversibly bind to the metal center.[2]

-

Product Inhibition: The pyrrole product itself (being electron-rich) might bind to the catalyst, competing with the starting material.

-

-

The Protocol (Standard Addition Test):

-

Run the reaction to the stall point (60%).

-

Add fresh substrate (not catalyst).[2]

-

Result A: If no reaction occurs, the catalyst is dead (poisoning/degradation).

-

Result B: If reaction proceeds, the catalyst is active but inhibited by the product (equilibrium or competitive binding).

-

Q4: How do I confirm if my heterogeneous catalyst (e.g., Co/C or Zeolite) is leaching?

Diagnosis: You need to rule out "homogenous catalysis in disguise."

-

The Protocol (Hot Filtration Test):

-

Run the reaction to ~30% conversion.[5]

-

Rapidly filter the catalyst from the hot reaction mixture (using a 0.2 µm PTFE filter).

-

Return the filtrate to the reaction vessel and continue heating.

-

Analysis: If conversion continues to rise significantly, your active species has leached into the solution.[2] The solid "catalyst" is acting merely as a reservoir.

-

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing catalyst loading based on kinetic feedback.

Caption: Logic flow for diagnosing kinetic regimes and optimizing catalyst loading.

Module 4: Experimental Protocols

Protocol A: Differential Catalyst Loading Screen

Use this to determine the Turnover Frequency (TOF) and optimal S/C ratio.

Reagents:

-

Substrate: 1,4-Diketone (1.0 equiv) + Amine (1.2 equiv)[2]

-

Catalyst: Sc(OTf)₃ (Stock solution in MeCN)[2]

-

Solvent: Toluene or Ethanol (0.5 M)[2]

Steps:

-

Preparation: Prepare 5 reaction vials with catalyst loadings of 0.1, 0.5, 1.0, 2.5, and 5.0 mol% .

-

Initiation: Add catalyst stock solution last to ensure simultaneous start time (

). -

Sampling: Sample strictly at early conversion (<20%) —e.g., at 5, 10, and 15 minutes.

-

Why? Rate data is only valid before substrate depletion affects kinetics.

-

-

Quenching: Immediately quench aliquots in cold Et₃N/EtOAc to stop the reaction.

-

Analysis: Plot Initial Rate (M/s) vs. [Catalyst].

-

Linear Region: The "Safe Zone" for optimization.

-

Plateau: Wasteful loading; reduce immediately.[2]

-

Protocol B: Troubleshooting Data Table

| Symptom | Probable Cause | Corrective Action |

| Induction Period (Reaction starts slow, then speeds up) | Catalyst precursor activation is slow (e.g., Pd(II) to Pd(0)).[2] | Add a reducing agent (e.g., trace H₂) or pre-heat the catalyst.[2] |

| Black Precipitate (Homogeneous reaction) | Metal nanoparticles aggregating (Pd black formation).[2] | Decrease loading; add stabilizing ligands (e.g., PPh₃).[2] |

| Tar/Polymer Formation | Acid loading too high; polymerization of pyrrole product.[4] | Switch to mild Lewis Acid (Sc³⁺, In³⁺); lower temperature.[2] |

| Conversion stops at 90% | Catalyst poisoning by byproduct (e.g., water).[2] | Add molecular sieves (4Å) to continuously remove water. |

References

-

BenchChem. (2025).[2][4] Optimization of Paal-Knorr Pyrrole Synthesis. Retrieved from [2]

-

M. Leinert, et al. (2024).[2][6] Manganese-Catalyzed Sustainable Synthesis of Pyrroles. Journal of the American Chemical Society. Retrieved from [2]

-

Tao, L., et al. (2023).[2] Direct Synthesis of Pyrroles via Heterogeneous Catalytic Condensation. Fudan University Research Repository.[2] Retrieved from

-

ChemCatBio. (2024).[2] Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [2]

-

Organic Chemistry Portal. (2024).[2][7] Paal-Knorr Pyrrole Synthesis: Mechanisms and Catalysts. Retrieved from [2]

Sources

- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]

- 2. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Removal of starting materials from Ethyl 4-benzyl-1H-pyrrole-3-carboxylate product

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate. As a polysubstituted pyrrole, a core scaffold in numerous biologically active compounds, achieving high purity is paramount for reliable downstream applications. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the removal of starting materials and byproducts from the final product.

Understanding the Synthetic Landscape: The Hantzsch Pyrrole Synthesis

The most probable synthetic route for this compound is the Hantzsch pyrrole synthesis.[1][2] This versatile method involves a multi-component reaction between an α-halo ketone, a β-ketoester, and an amine or ammonia.[1][2]

For the target molecule, the likely starting materials are:

-

α-halo ketone: A benzyl ketone with a halogen on the α-carbon (e.g., 2-chloro-1-phenylethanone).

-

β-ketoester: Ethyl acetoacetate.

-

Amine: An amine that will form the pyrrole ring, which in this case would likely be generated in situ from a precursor.

Understanding this synthetic pathway is crucial for anticipating potential impurities.

Troubleshooting Guide: Isolating Your Pure Product

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Presence of Starting Materials After Initial Work-up

Probable Cause: Incomplete reaction or inefficient initial extraction. Unreacted starting materials, particularly the β-ketoester and the α-halo ketone, can be carried through into the crude product.

Solution:

-

Reaction Monitoring: Before work-up, ensure the reaction has gone to completion using Thin-Layer Chromatography (TLC). A well-chosen TLC system will show the disappearance of the starting material spots and the appearance of the product spot.

-

Liquid-Liquid Extraction Optimization:

-

Aqueous Washes: A thorough aqueous work-up is the first line of defense. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted acidic components. Subsequent washes with brine will help to remove water-soluble impurities and break up emulsions.

-

pH Adjustment: In some cases, adjusting the pH of the aqueous layer can facilitate the removal of certain impurities.

-

Experimental Protocol: Optimized Liquid-Liquid Extraction

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (to remove basic impurities).

-

Saturated NaHCO₃ solution (to remove acidic impurities).

-

Brine (to reduce the solubility of organic compounds in the aqueous layer).

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Issue 2: Difficulty in Separating the Product from Byproducts with Similar Polarity

Probable Cause: Formation of structurally similar byproducts is common in Hantzsch synthesis. These can include regioisomers or partially cyclized intermediates that exhibit similar chromatographic behavior to the desired product.

Solution: Column Chromatography

Flash column chromatography is the most effective technique for separating compounds with close polarities. The key to a successful separation lies in the selection of the appropriate stationary and mobile phases.